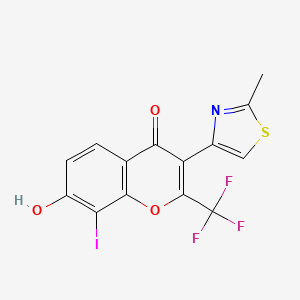
7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. BAY 11-7082 was originally developed as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that plays a key role in inflammation, immunity, and cell survival.
Mécanisme D'action
BAY 11-7082 inhibits NF-κB activity by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα and the inhibition of NF-κB translocation to the nucleus, where it activates the expression of target genes involved in inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BAY 11-7082 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, BAY 11-7082 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BAY 11-7082 is its specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of BAY 11-7082 is its potential toxicity, which may limit its use in vivo. In addition, the effects of BAY 11-7082 may be cell type-specific, which may require further investigation.
Orientations Futures
There are several future directions for the study of BAY 11-7082. One direction is to investigate its potential use in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further investigation is needed to determine the effects of BAY 11-7082 in vivo and its potential toxicity.
Méthodes De Synthèse
The synthesis of BAY 11-7082 involves several steps, including the reaction of 4-hydroxycoumarin with iodine and trifluoroacetic acid to form 7-iodo-4-hydroxycoumarin. The 7-iodo-4-hydroxycoumarin is then reacted with 2-methylthiazole-4-carboxaldehyde and sodium hydride to form 7-iodo-8-(2-methyl-1,3-thiazol-4-yl)coumarin. Finally, the 7-iodo-8-(2-methyl-1,3-thiazol-4-yl)coumarin is reacted with trifluoromethyl ketone to form BAY 11-7082.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit NF-κB activity, which is involved in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. BAY 11-7082 has been reported to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, BAY 11-7082 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
7-hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3INO3S/c1-5-19-7(4-23-5)9-11(21)6-2-3-8(20)10(18)12(6)22-13(9)14(15,16)17/h2-4,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDVVNCFOFFTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3I)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-fluorophenyl)-N-[4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7553209.png)
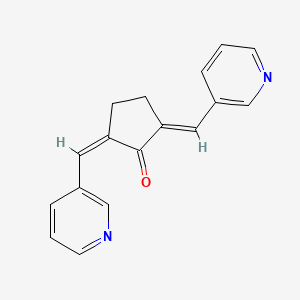
![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)
![(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)
![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)
![1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)
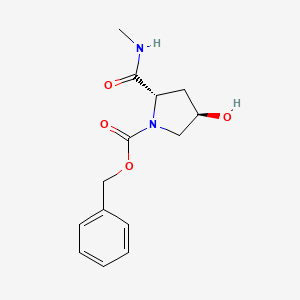
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)
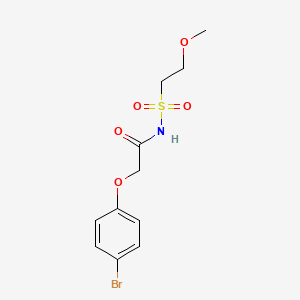
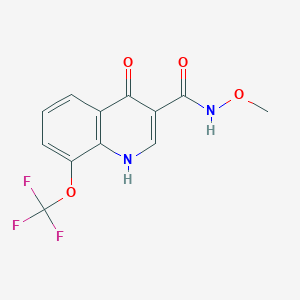
![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)